N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide is a synthetic small molecule featuring a 1,4-benzodioxin core linked to a piperazine-carboxamide moiety substituted with a diphenylmethyl group. The benzodioxin scaffold is known for its role in modulating biological activity, particularly in anti-inflammatory and antimicrobial contexts . The compound’s molecular formula is inferred to be C₂₈H₂₈N₃O₃, though exact structural details vary depending on substituents (e.g., sulfonamide vs. carboxamide derivatives) . Its synthesis typically involves alkylation or sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine, followed by functionalization of the piperazine ring .
Properties
IUPAC Name |
4-benzhydryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-26(27-22-11-12-23-24(19-22)32-18-17-31-23)29-15-13-28(14-16-29)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,25H,13-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFQWKKDMYKRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several steps that typically include the formation of the piperazine core followed by the introduction of the benzodioxin moiety. The compound's structure can be represented as follows:
This molecular formula indicates a complex structure that contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antidiabetic Activity : Some derivatives of benzodioxin compounds have shown promise as α-glucosidase inhibitors, which can help manage blood glucose levels in diabetic patients .
- Anticancer Activity : The piperazine scaffold is known for its ability to inhibit various cancer cell lines. For instance, compounds with piperazine structures have demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values indicating potent activity .
3. Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-glucosidase inhibition | In vitro | 25 - 30 | |
| Cytotoxicity (MDA-MB-231) | In vitro | 34.31 - 39.78 | |
| Cytotoxicity (MCF-7) | In vitro | 38.29 - 42.30 |
4.1 Antidiabetic Potential
A study focused on synthesizing new derivatives based on the benzodioxin structure highlighted their potential as anti-diabetic agents through α-glucosidase inhibition. The synthesized compounds showed significant inhibition rates compared to standard drugs .
4.2 Anticancer Activity
In another study, a series of piperazine-based compounds were evaluated for their anticancer properties against breast cancer cell lines. The results indicated that certain modifications in the piperazine structure could enhance cytotoxicity and reduce cell migration, suggesting a promising avenue for cancer therapy .
5. Conclusion
This compound presents significant biological activity across various therapeutic areas, particularly in diabetes management and cancer treatment. Ongoing research into its mechanisms and structural modifications may lead to the development of more effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
Sulfonamide analogs, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its derivatives (e.g., 5a-e ), exhibit distinct biological profiles:
- Antibacterial Activity : Compound 5a (N-(2-bromoethyl)-substituted derivative) showed moderate inhibition against E. coli (IC₅₀: 9.22 ± 0.70 μg mL⁻¹), comparable to ciprofloxacin (MIC: 8.01 ± 0.12 μg mL⁻¹). However, 5c (N-3-phenylpropyl derivative) was inactive against S. typhi and S. aureus .
- Lipoxygenase Inhibition : 5c and 5e (N-4-chlorobenzyl derivative) displayed modest inhibition (IC₅₀: 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively), though far weaker than the reference Baicalein (IC₅₀: 22.41 ± 1.3 mM) .
The diphenylmethyl group may enhance lipophilicity, affecting membrane permeability .
Piperazine-Carboxamide Analogs
Compounds with piperazine-carboxamide substitutions demonstrate scaffold-dependent activity:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide (CAS 865659-68-3) has a molecular weight of 367.44 g/mol (C₂₁H₂₅N₃O₃) and is explored for unspecified therapeutic targets .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide (CAS 865659-77-4) introduces a methoxy group, which may improve metabolic stability compared to diphenylmethyl .
Antihepatotoxic and Immunomodulatory Analogs
- Flavones and Coumarins with 1,4-Dioxane Rings: Compounds like 3',4'-(1",4"-dioxino)flavone (4f) exhibit antihepatotoxic activity comparable to silymarin, attributed to the dioxane ring and hydroxyl groups .
Key Difference: The target compound’s piperazine-carboxamide group diverges from flavonoid or coumarin frameworks, likely redirecting its mechanism toward receptor antagonism or enzyme inhibition rather than antioxidant pathways .
Structural and Functional Analysis
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₈H₂₈N₃O₃* | ~454.54 | Diphenylmethyl, Piperazine |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) | C₁₅H₁₅NO₄S | 305.35 | Sulfonamide, Methyl |
| 5c (N-3-phenylpropyl derivative) | C₂₃H₂₂N₂O₄S | 438.50 | Sulfonamide, Phenylpropyl |
| CAS 865659-68-3 | C₂₁H₂₅N₃O₃ | 367.44 | Piperazine, 2,6-Dimethylphenyl |
*Inferred based on analogous structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
